molecular formula C10H12ClNO2 B13522894 2-(2,3-dihydro-1H-isoindol-1-yl)aceticacidhydrochloride

2-(2,3-dihydro-1H-isoindol-1-yl)aceticacidhydrochloride

Cat. No.: B13522894
M. Wt: 213.66 g/mol
InChI Key: ROUYTLAAVMMSSN-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1H-isoindol-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents . This compound is characterized by the presence of an isoindoline ring system attached to an acetic acid moiety, with a hydrochloride salt form to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-isoindol-1-yl)acetic acid hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-isoindol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-(2,3-Dihydro-1H-isoindol-1-yl)acetic acid hydrochloride is unique due to its specific isoindoline structure combined with an acetic acid moiety, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

2-(2,3-dihydro-1H-isoindol-1-yl)acetic acid;hydrochloride

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)5-9-8-4-2-1-3-7(8)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H

InChI Key

ROUYTLAAVMMSSN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(N1)CC(=O)O.Cl

Origin of Product

United States

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